molecular formula C12H16O3 B12223517 2-(2-Methoxyphenyl)pentanoic acid

2-(2-Methoxyphenyl)pentanoic acid

Cat. No.: B12223517
M. Wt: 208.25 g/mol
InChI Key: LEROTGCSYGBESL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O3. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its methoxyphenyl group attached to the pentanoic acid chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pentanoic acid typically involves the reaction of 2-methoxybenzyl chloride with pentanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanoic acid moiety. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques like Suzuki-Miyaura coupling. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(2-Hydroxyphenyl)pentanoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-(2-Methoxyphenyl)pentanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(2-Hydroxyphenyl)pentanoic acid

    Reduction: 2-(2-Methoxyphenyl)pentanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(2-Methoxyphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxyl group can form ionic bonds with proteins and enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)pentanoic acid
  • 2-Phenylpentanoic acid
  • 2,4-Dimethyl-2-pentenoic acid

Uniqueness

2-(2-Methoxyphenyl)pentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H16O3/c1-3-6-10(12(13)14)9-7-4-5-8-11(9)15-2/h4-5,7-8,10H,3,6H2,1-2H3,(H,13,14)

InChI Key

LEROTGCSYGBESL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

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